A few sources mention the compound and its synthesis. For instance, Key Organics offers this compound commercially, and their product page lists a reference describing its synthesis but does not elaborate on its applications.
While specific research applications are not documented for this specific molecule, its structure offers clues to potential areas of investigation. The compound belongs to the class of fluorinated heterocyclic aldehydes, which possess various interesting properties and functionalities.
1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound characterized by its unique structure, which includes a pyrrole ring substituted with a 3-fluorophenyl group and two methyl groups at the 2 and 5 positions. Its molecular formula is C13H12FNO, and it has a molecular weight of approximately 217.24 g/mol. The compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its reactive aldehyde functional group, which can participate in various
There is no current information available regarding the mechanism of action of this compound.
These reactions make the compound versatile for further synthetic applications in organic chemistry .
Several synthetic routes can be employed to prepare 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde:
These methods highlight the compound's accessibility for research and industrial applications .
1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has potential applications in various fields:
Interaction studies involving 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde could focus on its reactivity with biological macromolecules such as proteins or nucleic acids. Understanding these interactions can provide insights into its mechanism of action if developed as a pharmaceutical agent. Preliminary studies suggest that fluorinated compounds often exhibit altered binding affinities compared to their non-fluorinated counterparts, potentially enhancing their efficacy .
Several compounds share structural similarities with 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | C13H12FNO | Similar structure; different fluorine position |
| 2,5-Dimethylpyrrole | C7H9N | Lacks the phenyl and aldehyde groups |
| 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | C13H12ClNO | Chlorine substitution instead of fluorine |
These compounds illustrate variations in substituents that can significantly influence their chemical and biological properties. The unique combination of a pyrrole ring with specific substituents makes 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde particularly interesting for further research and application development .